molecular formula C17H25N3O4S B11115839 N-[(N'-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide

N-[(N'-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide

Cat. No.: B11115839
M. Wt: 367.5 g/mol
InChI Key: SEJSEUZRNZBFNP-UHFFFAOYSA-N
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Description

N-[(N’-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide is a complex organic compound with a unique structure that combines a cyclohexylidenehydrazinecarbonyl group with an ethoxyphenyl and methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(N’-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide typically involves multiple steps. One common method includes the reaction of cyclohexylidenehydrazine with a carbonyl compound to form the hydrazone intermediate. This intermediate is then reacted with a sulfonamide derivative, such as methanesulfonamide, under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(N’-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or hydrazone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-[(N’-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(N’-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazone derivatives and sulfonamide-based molecules. Examples include N-tosylhydrazones and N-aryl sulfonamides.

Uniqueness

N-[(N’-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H25N3O4S

Molecular Weight

367.5 g/mol

IUPAC Name

N-(cyclohexylideneamino)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C17H25N3O4S/c1-3-24-16-11-9-15(10-12-16)20(25(2,22)23)13-17(21)19-18-14-7-5-4-6-8-14/h9-12H,3-8,13H2,1-2H3,(H,19,21)

InChI Key

SEJSEUZRNZBFNP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NN=C2CCCCC2)S(=O)(=O)C

Origin of Product

United States

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